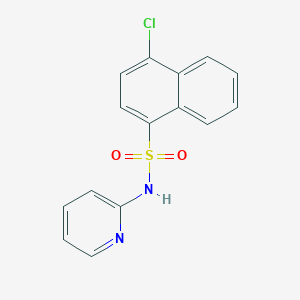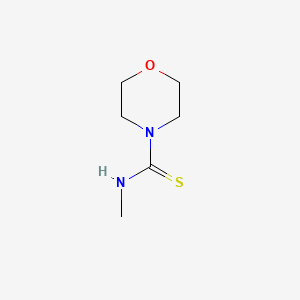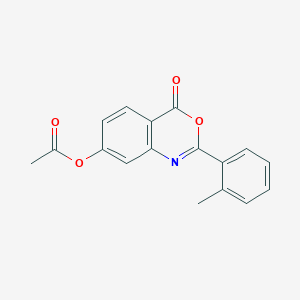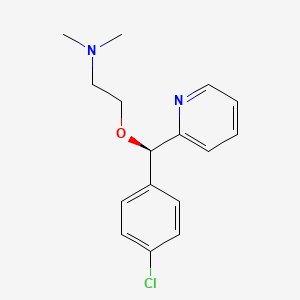
Tefludazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tefludazine is a novel neuroleptic compound with a benzindone structure. It exhibits potent antagonistic activity against dopamine and serotonin receptors, making it a promising candidate for the treatment of psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tefludazine is synthesized through a multi-step process involving the following key steps:
Formation of the Benzindone Core: The synthesis begins with the preparation of the benzindone core structure.
Functionalization: The core structure is then functionalized to introduce the necessary substituents.
Final Assembly: The final step involves the coupling of the functionalized core with other molecular fragments to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilized for the initial synthesis steps.
Continuous Flow Reactors: Employed for the final assembly to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tefludazine undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like chlorine and bromine.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their pharmacological properties.
Scientific Research Applications
Tefludazine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Explored as a potential treatment for psychiatric disorders such as schizophrenia and bipolar disorder.
Industry: Utilized in the development of new neuroleptic drugs
Mechanism of Action
Tefludazine exerts its effects by antagonizing several receptors:
5-HT2A, 5-HT2B, and 5-HT2C Receptors: Acts as an inverse agonist, reducing the activity of these serotonin receptors.
D2, D3, and D4 Receptors: Acts as an antagonist, blocking the activity of these dopamine receptors
Comparison with Similar Compounds
Similar Compounds
Clozapine: Another atypical antipsychotic with a similar receptor profile.
Risperidone: Shares some pharmacological properties with tefludazine.
Haloperidol: A typical antipsychotic with a different receptor binding profile.
Uniqueness
This compound is unique due to its balanced antagonistic activity against both dopamine and serotonin receptors, which may result in fewer side effects compared to other antipsychotics .
Properties
CAS No. |
80273-79-6 |
|---|---|
Molecular Formula |
C22H24F4N2O |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[4-[(1R,3S)-3-(4-fluorophenyl)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H24F4N2O/c23-17-4-1-15(2-5-17)19-14-21(28-9-7-27(8-10-28)11-12-29)20-13-16(22(24,25)26)3-6-18(19)20/h1-6,13,19,21,29H,7-12,14H2/t19-,21+/m0/s1 |
InChI Key |
JSBWGXQXCRYYTG-PZJWPPBQSA-N |
SMILES |
C1CN(CCN1CCO)C2CC(C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Isomeric SMILES |
C1CN(CCN1CCO)[C@@H]2C[C@H](C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CN(CCN1CCO)C2CC(C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Synonyms |
4-(3-(4-fluorophenyl)-6-(trifluoromethyl)indan-1-yl)-1-piperazineethanol tefludazine tefludazine dihydrochloride, (cis-(+-))-isomer tefludazine dihydrochloride, (trans-(+-))-isomer tefludazine, (1R,3S)-isomer tefludazine, (1S,3R)-isomer tefludazine, cis-(+-)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-furancarboxamide](/img/structure/B1214030.png)


![[Hydroxy-[(2r)-2-hydroxy-3-octadecoxy-propoxy]phosphoryl]formic acid](/img/structure/B1214036.png)
![N-[anilino(sulfanylidene)methyl]-5-bromo-2-furancarboxamide](/img/structure/B1214021.png)




![4-tert-butyl-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B1214029.png)
